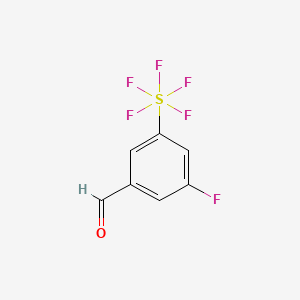

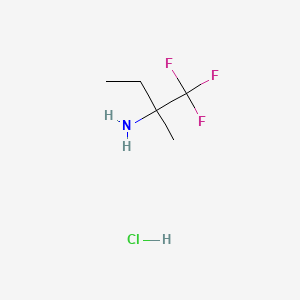

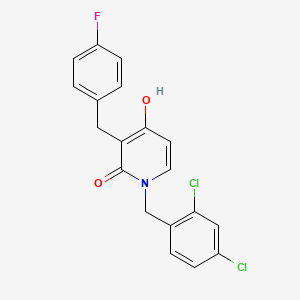

![molecular formula C7H4ClN3O B1456060 4-クロロ-5H-ピロロ[3,2-d]ピリミジン-7-カルバルデヒド CAS No. 1311275-26-9](/img/structure/B1456060.png)

4-クロロ-5H-ピロロ[3,2-d]ピリミジン-7-カルバルデヒド

説明

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol .

Synthesis Analysis

The synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine involves various chemical reactions. For instance, one method involves acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 153.57 .科学的研究の応用

医薬品中間体

4-クロロ-5H-ピロロ[3,2-d]ピリミジンは、その汎用性と独特の構造から、医薬品中間体として広く使用されています。 さまざまな医薬品化合物の合成において重要な役割を果たしています .

キナーゼ阻害剤

この化合物は、特にキナーゼ阻害剤の合成において重要です。 キナーゼ阻害剤は、癌などさまざまな疾患の治療に用いられる重要な治療薬です .

抗癌研究

ある研究では、4位と6位に塩素原子を含む一連のピロロ[2,3-d]ピリミジン誘導体が合成されました。これらの化合物は、7つの選択されたヒト癌細胞株に対してin vitroで試験されました。 これらの化合物のいくつかは、有望な細胞毒性を示しました .

分子ドッキング研究

同じ研究には、分子ドッキング研究も含まれていました。 これは、これらの化合物のBcl2抗アポトーシスタンパク質に対する結合親和性を理解するのに役立ちました .

遺伝子発現研究

この研究では、遺伝子発現レベルも調べられました。 これらの化合物で処理された細胞では、特定の遺伝子がアップレギュレートされ、他の遺伝子はダウンレギュレートされました .

アポトーシス誘導

これらの化合物のいくつかは、癌細胞のアポトーシス死を誘導しました。 アポトーシスは、生理学的および病理学的条件の両方において重要な役割を果たす細胞死のメカニズムです .

DNAジャイレース阻害

4-クロロ-5H-ピロロ[3,2-d]ピリミジンは、DNAジャイレース酵素に結合し、細菌DNAの分解を防ぎます。 これにより、抗マイコバクテリア活性があります .

RNAポリメラーゼ結合

作用機序

Target of Action

Compounds with similar structures, such as 4-chloro-7h-pyrrolo[2,3-d]pyrimidine, have been reported to be employed as pharmaceutical intermediates, particularly in the synthesis of various kinase inhibitors . These kinase inhibitors are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mode of Action

It’s known that chemically, 4-chloro-7h-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions . This suggests that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it may influence various signaling pathways regulated by kinases .

Result of Action

Similar compounds have shown significant inhibitory activity in biochemical assays , suggesting that 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde might have similar effects.

Action Environment

The action of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can be influenced by various environmental factors. For instance, it has been reported that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, the compound’s action, efficacy, and stability might be affected by the pH and temperature of its environment.

将来の方向性

生化学分析

Biochemical Properties

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to bind to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . Additionally, it exhibits antimycobacterial activity by binding to the enzyme RNA polymerase . These interactions highlight the compound’s potential as an antibacterial and antimycobacterial agent.

Cellular Effects

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to have antiproliferative effects on breast cancer cell lines, particularly estrogen receptor-positive and triple-negative breast cancer cells . This compound’s ability to inhibit cell proliferation suggests its potential as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to DNA gyrase and RNA polymerase, it inhibits their activity, leading to the disruption of bacterial DNA replication and transcription . This mechanism of action underlies its antibacterial and antimycobacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Long-term exposure to this compound can lead to irritation of the respiratory mucosa, eyes, and skin . Additionally, its stability in various solvents and storage conditions can impact its effectiveness in experimental settings .

Dosage Effects in Animal Models

The effects of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde vary with different dosages in animal models. At lower dosages, it may exhibit therapeutic effects, while higher dosages can lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study its effects on cellular function . It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can provide insights into its biochemical activity and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms can help optimize its use in experimental and therapeutic settings .

特性

IUPAC Name |

4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7-6-5(10-3-11-7)4(2-12)1-9-6/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBECIRPDHXWKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=NC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501205436 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311275-26-9 | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxaldehyde, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501205436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

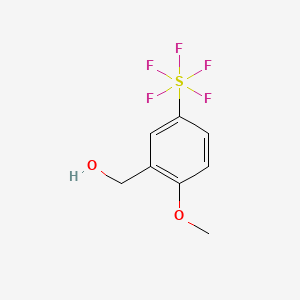

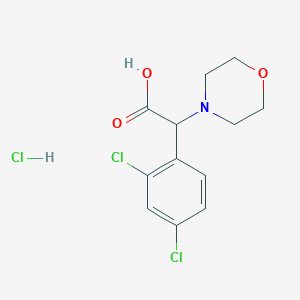

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline](/img/structure/B1455986.png)

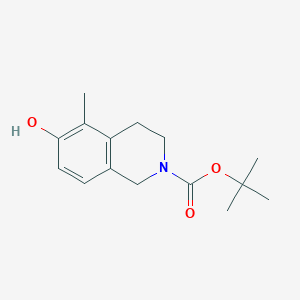

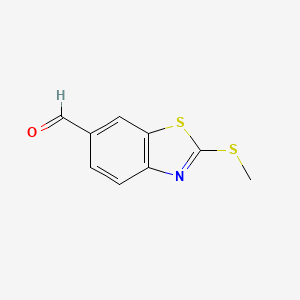

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

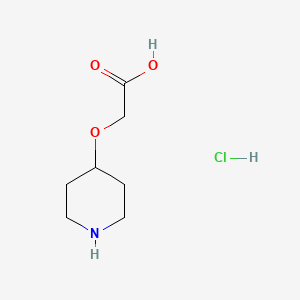

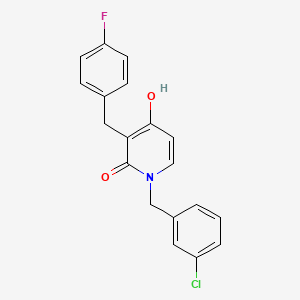

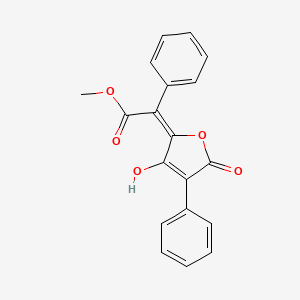

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)